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Cat. No.: B612284 Get Quote

Altiratinib was engineered to bind to the "switch control pocket" of its target kinases, inducing

a type II inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition

of three critical signaling pathways implicated in tumor progression and resistance to therapy:

HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for

cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene

amplification, or mutation, and is a known mechanism of resistance to other therapies,

including those targeting VEGF.[1][8]

Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular

maturation and stability. It plays a significant role in tumor revascularization, particularly as

an evasive mechanism following anti-VEGF therapy.[1][9]

VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor

VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential

for tumor growth and metastasis.[1][5]

By concurrently blocking these three pathways, Altiratinib aims to provide a more durable anti-

cancer effect than agents targeting a single pathway.[1][6]
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Caption: Altiratinib's multi-targeted mechanism of action.

In Vitro Activity
Altiratinib has demonstrated potent inhibitory activity against its target kinases and in cellular

assays. Its balanced potency is a key design feature.

Table 1: Kinase Inhibitory Activity (IC₅₀)
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Kinase Target IC₅₀ (nM) Source(s)

MET 2.7 [10]

MET (D1228H) 3.6 [10]

MET (Y1230C) 1.2 [10]

MET (M1250T) 6.0 [10]

TIE2 8.0 [1][10]

VEGFR2 9.2 [1][10]

TRKA (NTRK1) 0.85 [1][7][10]

TRKB (NTRK2) 4.6 [1][7][10]

TRKC (NTRK3) 0.83 [1][7][10]

FLT3 9.3 [10]

Table 2: Cellular Phosphorylation Inhibition (IC₅₀)
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Cell Line Target Pathway IC₅₀ (nM) Source(s)

MKN-45 (Gastric

Cancer)
MET 2.2 [1]

EBC-1 (NSCLC) MET 0.85 [1]

U-87 MG

(Glioblastoma)
MET (autocrine) 6.2 [1]

HUVEC
MET (HGF-

stimulated)
2.3 [7]

HUVEC
TIE2 (ANG1-

stimulated)
1.0 [7]

EA.hy926
TIE2 (ANG1-

stimulated)
2.6 [7]

HUVEC
VEGFR2 (VEGF-

stimulated)
4.7 [7]

KM-12 (Colon Cancer) TRKA (constitutive) 1.4 [7]

SK-N-SH

(Neuroblastoma)

TRKA (NGF-

stimulated)
1.2 [7]

Table 3: Cell Proliferation Inhibition (IC₅₀)
Cell Line Cancer Type IC₅₀ (nM) Source(s)

EBC-1 Non-Small Cell Lung Potent [7]

MKN-45 Gastric Potent [7]

KM-12 Colon Potent [7]

U-87 MG Glioblastoma > 1,000 [7]

A549 Lung > 1,000 [7]

Note: "Potent" indicates significant inhibition, though specific IC₅₀ values were not always

provided in the context of proliferation for all cell lines.
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In Vivo Preclinical Efficacy
Altiratinib has been evaluated in multiple preclinical cancer models, demonstrating significant

anti-tumor activity both as a single agent and in combination with other therapies. A major focus

of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]
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Caption: Workflow for in vivo glioblastoma xenograft studies.
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Glioblastoma Xenograft Models
Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft

mouse models, which are particularly relevant for studying resistance to anti-angiogenic

therapies like bevacizumab.[9]

Table 4: Efficacy in GSC17 Glioblastoma Xenograft
Model (Tumor Volume)

Treatment
Group

Tumor Volume
(mm³) at 3.5
weeks

Tumor Volume
(mm³) at 4.5
weeks

Tumor Volume
(mm³) at 5.5
weeks

Source(s)

Control 4.5 ± 3.4 42.5 ± 13.9 56.9 ± 7.4 [9]

Bevacizumab 0.4 ± 0.4 0.05 ± 0.03 9.6 ± 4.6 [9]

Altiratinib 0.1 ± 0.2 9.8 ± 3.9 10.1 ± 1.4 [9]

Altiratinib +

Bevacizumab
0.08 ± 0.1 0.04 ± 0.02 0.19 ± 0.11 [9]

Values are presented as mean ± SEM.

Table 5: Survival Analysis in Glioblastoma Xenograft
Models
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Model
Treatment
Group

Median
Survival
(days)

p-value vs
Control

p-value vs
Bevacizuma
b

Source(s)

GSC11 Control 26 - - [9]

Bevacizumab 35 0.017 - [9]

Altiratinib 25 0.49 - [9]

Altiratinib +

Bevacizumab
35 0.006 0.239 [9]

GSC17 Control 36 - - [9]

Bevacizumab 67.5 < 0.001 - [9]

Altiratinib +

Bevacizumab
83 < 0.001 0.012 [9]

In these models, the combination of altiratinib and bevacizumab significantly reduced tumor

volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9]

The combination also provided a significant survival benefit compared to bevacizumab alone in

the GSC17 model.[9]

Other In Vivo Models and Pharmacokinetics
MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg

of Altiratinib resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A

10 mg/kg dose led to complete inhibition for 12 hours.[10]

PyMT Breast Cancer Model: In a syngeneic breast cancer model, Altiratinib alone and in

combination with paclitaxel inhibited primary tumor growth and significantly reduced lung

metastasis.[7]

Blood-Brain Barrier Penetration: Altiratinib achieves a brain-to-plasma concentration ratio of

0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for

treating brain cancers like glioblastoma.[2][7]
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Experimental Protocols
Western Blotting for MET Phosphorylation
To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were

treated with varying concentrations of altiratinib.[9] Following treatment, cells were stimulated

with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET

phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-

PAGE. Western blotting was performed using primary antibodies against total MET and

phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and

visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation

by altiratinib.[9]

Cell Viability Assays
Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or

384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell

line.[7] After allowing the cells to adhere, they were treated with various concentrations of

altiratinib. The plates were incubated for 72 hours. Subsequently, resazurin was added to

each well, and after a further incubation period, fluorescence was measured (excitation at 540

nm, emission at 600 nm) to quantify the number of viable cells.[7]

In Vivo Glioblastoma Xenograft Mouse Models
Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells

(GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors

reached a specified volume, mice were randomized into four treatment groups: (1) control

(vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) altiratinib alone

(30 mg/kg, oral gavage, daily), and (4) altiratinib combined with bevacizumab.[9] Tumor

volumes were measured regularly using calipers. For survival studies, mice were monitored

until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of

the experiments, tumors were harvested for further analysis, including immunofluorescence

staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration

(TIE2/F4/80).[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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